BenchChemオンラインストアへようこそ!

Ledipasvir diacetone

Antiviral Research HCV Replicon Assay Comparative Pharmacology

Ledipasvir diacetone (CAS 1502655-48-2) is the designated active pharmaceutical ingredient for the patented spray-dried dispersion process that produces amorphous ledipasvir free base—the bioavailability-enhancing step in Harvoni manufacturing. Unlike the free base, acetone solvate, or D-tartrate salt forms, only the diacetone solvate is validated for this process. Substituting any other form introduces unvalidated variables that may alter dissolution rate and bioavailability. Ideal for replicating the Harvoni manufacturing route, preparing stock solutions for picomolar HCV replicon assays (EC50 34 pM GT1a, 4 pM GT1b), and profiling NS5A resistance-associated substitutions. Dose accurately using MW 1005.16 g/mol.

Molecular Formula C55H66F2N8O8
Molecular Weight 1005.2 g/mol
CAS No. 1502655-48-2
Cat. No. B1139170
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLedipasvir diacetone
CAS1502655-48-2
Molecular FormulaC55H66F2N8O8
Molecular Weight1005.2 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)N1CC2(CC2)CC1C3=NC=C(N3)C4=CC5=C(C=C4)C6=C(C5(F)F)C=C(C=C6)C7=CC8=C(C=C7)N=C(N8)C9C1CCC(C1)N9C(=O)C(C(C)C)NC(=O)OC)NC(=O)OC.CC(=O)C.CC(=O)C
InChIInChI=1S/C49H54F2N8O6.2C3H6O/c1-24(2)39(56-46(62)64-5)44(60)58-23-48(15-16-48)21-38(58)42-52-22-37(55-42)28-9-13-32-31-12-8-26(18-33(31)49(50,51)34(32)19-28)27-10-14-35-36(20-27)54-43(53-35)41-29-7-11-30(17-29)59(41)45(61)40(25(3)4)57-47(63)65-6;2*1-3(2)4/h8-10,12-14,18-20,22,24-25,29-30,38-41H,7,11,15-17,21,23H2,1-6H3,(H,52,55)(H,53,54)(H,56,62)(H,57,63);2*1-2H3/t29-,30+,38-,39-,40-,41-;;/m0../s1
InChIKeyLXKDKHCANHWUPC-YGWQTYEPSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ledipasvir Diacetone (CAS 1502655-48-2): Procurement-Ready Active Pharmaceutical Ingredient and NS5A Inhibitor


Ledipasvir diacetone (CAS 1502655-48-2), also known as GS-5885 diacetone, is a solvate form of the hepatitis C virus (HCV) non-structural protein 5A (NS5A) inhibitor ledipasvir . It is classified as the active pharmaceutical ingredient (API) and is specifically used as a precursor in the manufacturing of the final drug product, where it is converted to an amorphous ledipasvir free base via spray-dried dispersion technology [1]. This compound exhibits potent in vitro activity against HCV genotype 1a and 1b replicons, with reported EC50 values of 34 pM and 4 pM, respectively .

Why Ledipasvir Diacetone Cannot Be Directly Substituted by Other Ledipasvir Forms or In-Class Analogs


The selection of Ledipasvir diacetone over its free base, acetone solvate, or salt forms (e.g., D-tartrate) is non-trivial and is driven by distinct physiochemical and manufacturing requirements . While all forms share the same active moiety and exhibit similar in vitro antiviral potency, their molecular weight, solubility, and stability profiles differ substantially, directly impacting the feasibility and efficiency of downstream pharmaceutical processing [1]. For instance, the diacetone solvate is the specific form used in the patented spray-dried dispersion process to create the amorphous free base in the final drug product, Harvoni . Substituting a different solvate or salt form would introduce an unvalidated variable into a tightly controlled manufacturing process, potentially altering critical quality attributes like dissolution rate and bioavailability, and would not be supported by the existing regulatory filings [1].

Quantitative Differentiation of Ledipasvir Diacetone: Key Comparative Data for Procurement Decisions


Comparative Potency: Ledipasvir Diacetone vs. Daclatasvir in JFH1/3a-NS5A Replicon Assay

In a head-to-head comparison against the JFH1/3a-NS5A chimeric replicon, Daclatasvir (DCV) demonstrated significantly higher potency than the active moiety of Ledipasvir diacetone (GS-5885) . While Ledipasvir is known for its high potency against genotype 1, this specific assay reveals a differential activity profile against this particular genotype 3a construct, which is critical information for researchers studying pan-genotypic activity or specific resistance mechanisms.

Antiviral Research HCV Replicon Assay Comparative Pharmacology

Comparative Solubility: Ledipasvir Diacetone vs. Ledipasvir Free Base in DMSO

While the solubility of the free base and the diacetone solvate in DMSO is comparable, the difference in molecular weight is substantial, which affects molarity calculations and the amount of material needed to achieve a target molar concentration [1]. This is a key procurement consideration for laboratories preparing stock solutions for in vitro assays.

Pharmaceutical Formulation Pre-formulation Studies Solubility

Resistance Profile: Effect of NS5A RAS on Ledipasvir Diacetone vs. Other NS5A Inhibitors

The presence of specific resistance-associated substitutions (RAS) in the HCV NS5A gene can drastically reduce the efficacy of direct-acting antivirals . A study comparing the effect of the Q24K/L28M/R30Q/A92K RAS combination showed a profound difference in the fold-resistance between Ledipasvir and other NS5A inhibitors .

Virology Drug Resistance HCV NS5A Inhibitors

Storage Stability: Ledipasvir Diacetone vs. Ledipasvir Acetone

While both solvates share a similar storage condition recommendation, the diacetone form is the specific and most widely documented intermediate in the patented process for manufacturing the final drug product . It is the form used to produce the spray-dried amorphous dispersion of ledipasvir, a critical step in ensuring the bioavailability of the final fixed-dose combination drug (Harvoni) .

Stability Studies Compound Management Pharmaceutical Analysis

Optimal Procurement and Research Applications for Ledipasvir Diacetone (CAS 1502655-48-2)


Use in Spray-Dried Dispersion (SDD) Formulation Development

This compound is the designated active pharmaceutical ingredient for use in the spray-dried dispersion process to create an amorphous ledipasvir free base, a critical step for enhancing the bioavailability of the final drug product. It should be procured for any research aiming to replicate or innovate upon the manufacturing process of the Harvoni (ledipasvir/sofosbuvir) fixed-dose combination tablet . Substituting with the free base or another solvate is not recommended as it would deviate from the established and patented synthetic route .

In Vitro Studies on HCV Genotype 1a and 1b Replication

Ledipasvir diacetone is the optimal form for preparing stock solutions for in vitro assays against the most common HCV genotypes (GT1a and GT1b), where it demonstrates picomolar potency (EC50s of 34 pM and 4 pM, respectively) . Researchers must carefully calculate molarity using the higher molecular weight (1005.16 g/mol) of the diacetone form to ensure accurate dosing in replicon assays [1].

Investigations into NS5A Inhibitor Resistance Mechanisms

This compound is a valuable tool for studying resistance-associated substitutions (RASs) in the NS5A protein. Its high potency against wild-type virus, contrasted with its significant loss of activity against specific RAS combinations (e.g., Q24K/L28M/R30Q/A92K conferring 440,000-fold resistance ), makes it an ideal reference compound for profiling novel inhibitors and understanding the impact of pre-existing mutations on treatment efficacy .

Comparative Pharmacology and Selectivity Profiling

Procurement of Ledipasvir diacetone is essential for studies aiming to compare the antiviral kinetics and mechanism of action across different classes of direct-acting antivirals (DAAs). It has been shown to have the fastest effect on viral protein suppression and NS5A redistribution compared to other DAAs like daclatasvir, danoprevir, and sofosbuvir, making it a benchmark compound for kinetic assays [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ledipasvir diacetone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.